molecular formula C17H14F3N5S B6135720 2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole

2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole

Cat. No.: B6135720
M. Wt: 377.4 g/mol
InChI Key: WGOMUYUUACFDCG-UHFFFAOYSA-N
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Description

2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole is a complex organic compound that features a trifluoromethyl group, a triazine ring, a pyrrolidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethylating agents, triazine precursors, and various catalysts to facilitate ring formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted triazines, pyrrolidine derivatives, and thiazole-containing molecules. Examples include:

Uniqueness

What sets 2-[1-[5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazine, pyrrolidine, and thiazole rings contribute to its structural diversity and potential for various applications .

Properties

IUPAC Name

2-[1-[5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]pyrrolidin-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5S/c18-17(19,20)12-5-3-11(4-6-12)13-10-22-24-16(23-13)25-8-1-2-14(25)15-21-7-9-26-15/h3-7,9-10,14H,1-2,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOMUYUUACFDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)C(F)(F)F)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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